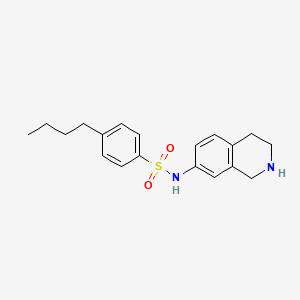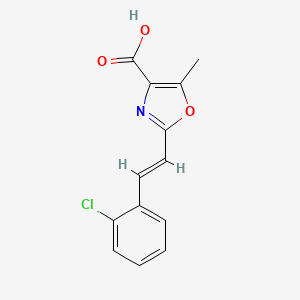![molecular formula C9H14N2O4Pt B12894441 Platinum, (2-aminocyclohexanemethanamine-N,N')[ethane-dioato(2-)-O,O']-, (SP-4-3), (1S-trans)](/img/structure/B12894441.png)
Platinum, (2-aminocyclohexanemethanamine-N,N')[ethane-dioato(2-)-O,O']-, (SP-4-3), (1S-trans)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum, (2-aminocyclohexanemethanamine-N,N’)[ethane-dioato(2-)-O,O’]-, (SP-4-3), (1S-trans) is a complex platinum compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, which make it a valuable subject of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Platinum, (2-aminocyclohexanemethanamine-N,N’)[ethane-dioato(2-)-O,O’]-, (SP-4-3), (1S-trans) typically involves the reaction of platinum salts with 2-aminocyclohexanemethanamine and ethane-dioic acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then heated to promote the coordination of the ligands to the platinum center.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Platinum, (2-aminocyclohexanemethanamine-N,N’)[ethane-dioato(2-)-O,O’]-, (SP-4-3), (1S-trans) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of platinum oxides.
Reduction: It can be reduced to lower oxidation states of platinum using reducing agents like hydrogen or hydrazine.
Substitution: The ligands in the complex can be substituted with other ligands, such as halides or phosphines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are used.
Substitution: Ligand exchange reactions often involve halides like chloride or bromide in the presence of a suitable solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield platinum dioxide, while reduction can produce platinum metal or lower oxidation state complexes.
Applications De Recherche Scientifique
Platinum, (2-aminocyclohexanemethanamine-N,N’)[ethane-dioato(2-)-O,O’]-, (SP-4-3), (1S-trans) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its interactions with biological molecules, such as proteins and DNA.
Industry: The compound is used in the development of advanced materials and coatings due to its unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum compound used in cancer therapy, known for its reduced side effects compared to cisplatin.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer.
Uniqueness
Platinum, (2-aminocyclohexanemethanamine-N,N’)[ethane-dioato(2-)-O,O’]-, (SP-4-3), (1S-trans) is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various ligands makes it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H14N2O4Pt |
|---|---|
Poids moléculaire |
409.30 g/mol |
Nom IUPAC |
[(1R,2S)-2-azanidylcyclohexyl]methylazanide;oxalate;platinum(4+) |
InChI |
InChI=1S/C7H14N2.C2H2O4.Pt/c8-5-6-3-1-2-4-7(6)9;3-1(4)2(5)6;/h6-9H,1-5H2;(H,3,4)(H,5,6);/q-2;;+4/p-2/t6-,7+;;/m1../s1 |
Clé InChI |
AUQXSXNIBCEHNB-VJBFUYBPSA-L |
SMILES isomérique |
C1CC[C@@H]([C@H](C1)C[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] |
SMILES canonique |
C1CCC(C(C1)C[NH-])[NH-].C(=O)(C(=O)[O-])[O-].[Pt+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[6-Amino-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/no-structure.png)
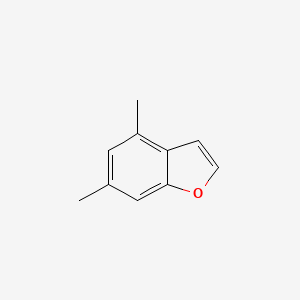
![1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one](/img/structure/B12894390.png)
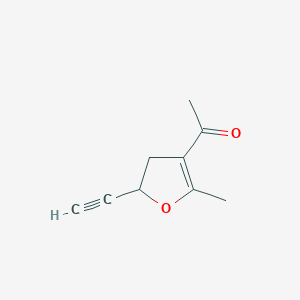

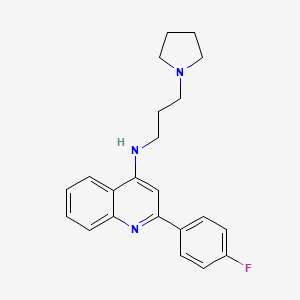



![7-{3-[3-Hydroxy-5-(thiophen-2-yl)pentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid](/img/structure/B12894419.png)
